Corrector C18

説明

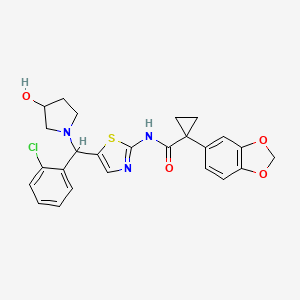

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a structurally complex molecule featuring:

- A 1,3-benzodioxole moiety linked to a cyclopropane ring.

- A thiazole core substituted with a stereochemically defined [(S)-(2-chlorophenyl)((3R)-3-hydroxy-pyrrolidinyl)methyl] group.

- A carboxamide bridge connecting the cyclopropane and thiazole units.

特性

CAS番号 |

926664-32-6 |

|---|---|

分子式 |

C25H24ClN3O4S |

分子量 |

498.0 g/mol |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31)/t16-,22+/m1/s1 |

InChIキー |

OUGLISSDQZYBGK-ZHRRBRCNSA-N |

異性体SMILES |

C1CN(C[C@@H]1O)[C@@H](C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

正規SMILES |

C1CN(CC1O)C(C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

溶解性 |

not available |

製品の起源 |

United States |

生物活性

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Benzodioxole moiety : Known for its role in various biological activities.

- Thiazole ring : Often associated with antimicrobial and anticancer properties.

- Pyrrolidine derivative : Contributes to its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Antidiabetic Potential

A study on benzodioxole derivatives demonstrated significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. The compound showed an IC50 value of approximately , indicating strong potential as an antidiabetic agent .

Anticancer Activity

The compound's efficacy against cancer cell lines has been evaluated. It exhibited notable cytotoxic effects on several cancer types:

- Cell Lines Tested : MTS assays were employed on multiple cancer cell lines.

- Results : The compound demonstrated IC50 values ranging from to , suggesting it may selectively target cancer cells while sparing normal cells .

Case Study 1: In Vivo Efficacy

In a streptozotocin-induced diabetic mouse model, the compound was administered at various doses. The results indicated a significant reduction in blood glucose levels, supporting its potential use in diabetes management. The observed effects were comparable to those of standard antidiabetic drugs .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related benzodioxole compounds against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The derivatives displayed promising antimicrobial activity, suggesting that the parent compound may also hold similar properties .

Data Summary

| Biological Activity | IC50 Value | Model/Type |

|---|---|---|

| α-Amylase Inhibition | 0.68 µM | In Vitro |

| Cancer Cell Lines | 26-65 µM | In Vitro |

| Blood Glucose Reduction | Not specified | In Vivo (Diabetic Model) |

類似化合物との比較

Comparison with Structural Analogs

The evidence highlights several related compounds synthesized via analogous routes. Key structural and synthetic comparisons are outlined below:

Core Structural Features

Key Observations:

Substituent Diversity: The benzoyl group on the thiazole ring varies (e.g., 3-fluoro in compound 50, 3-methoxy in compound 93), impacting electronic properties and steric bulk. The pyrrolidinyl group in the target compound is hydroxylated at the 3R position, unlike the non-hydroxylated pyrrolidine in compound 74, which may influence hydrogen-bonding capacity.

Biological Implications :

- The thiazole-carboxamide scaffold is shared with BMS-387032, a CDK2 inhibitor, suggesting possible kinase-targeting activity. However, the target compound’s bulky benzodioxole and hydroxy-pyrrolidinyl groups may alter binding kinetics.

Common Strategies:

- Coupling Reactions: Aminothiazole intermediates (e.g., 2-amino-4-phenylthiazol-5-yl derivatives) are coupled with cyclopropanecarboxylic acids using reagents like HATU/DIPEA in DMF (-11).

- Crystallography : Single-crystal X-ray analysis (e.g., ) and spectroscopic techniques (NMR, IR, MS) are standard for structural validation.

Unique Aspects of the Target Compound:

Structure-Activity Relationship (SAR) Considerations

- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance binding affinity via hydrophobic interactions, similar to the 4-chlorophenyl group in compound 93.

- Hydroxy-Pyrrolidinyl: The 3R-hydroxy group could facilitate hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs like compound 74.

- Benzodioxole vs.

Computational and Analytical Tools

- AutoDock4 : Used for molecular docking to predict binding modes ().

- Multiwfn : Wavefunction analysis for electronic properties ().

- SHELX Software : Critical for X-ray crystallography ().

These tools could be applied to the target compound to model interactions with biological targets or analyze electron density distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。